2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
Description
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound featuring a fused pyrrolo-pyrimidine core with a chlorine substituent at position 2 and a nitrile group at position 5. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and viral polymerases . Its synthetic versatility allows for modifications at multiple positions, influencing reactivity, stability, and pharmacological properties.
Properties
Molecular Formula |
C7H3ClN4 |
|---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-7-11-3-5-6(12-7)4(1-9)2-10-5/h2-3,10H |
InChI Key |
ZWPQYJOXQLGCLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NC=C2N1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrimidine with a suitable nitrile source under basic conditions. The reaction is often carried out in the presence of a catalyst such as copper(I) chloride and a base like potassium carbonate in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.
Cyclization Reactions: The cyano group at the 7-position can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an aminopyrrolopyrimidine derivative .
Scientific Research Applications
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Research: It serves as a tool compound for studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their substituent-dependent properties:
Key Observations:
Substituent Position and Electronic Effects: Chlorine (Cl) at C2 (target compound) enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, amino (NH₂) groups at C4 (compound 9) improve solubility and hydrogen-bonding capacity . Fluorine (F) at aryl substituents (e.g., compound in ) increases metabolic stability and lipophilicity compared to chlorine, as seen in HCV inhibitors .
Ring System Modifications: Replacing the pyrrolo ring with thieno (compound 35) introduces sulfur, altering electronic distribution and enhancing π-stacking interactions for antimicrobial applications . Ribofuranosyl moieties (compound in ) confer nucleoside-like properties, enabling interaction with viral polymerases but reducing cell permeability without prodrug strategies.
Conformational Rigidity: Substituents like 4-methoxyphenoxy (compound in ) impose steric constraints, resulting in dihedral angles of 64–80° between the pyrrolo-pyrimidine core and aryl groups. This rigidity may reduce off-target interactions in drug design .
Biological Activity
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique fused pyrrole and pyrimidine ring system, characterized by a chlorine atom at the 2-position and a carbonitrile group at the 7-position. These structural elements significantly influence its chemical properties and biological interactions.
- Molecular Formula : C₆H₄ClN₃
- Molecular Weight : Approximately 232.64 g/mol
- Structure : The presence of the chlorine atom and carbonitrile group contributes to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile exhibits several notable biological activities:
-
Anticancer Activity :
- The compound has been studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. In particular, it shows promise in targeting kinases that are often overactive in cancer cells.
- A study highlighted its effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations.
-
Antimicrobial Activity :
- It has demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating bacterial infections.
- The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
-
Enzyme Inhibition :
- The compound has been evaluated for its binding affinity to various enzymes, including those involved in cancer progression and microbial resistance.
- Molecular docking studies have shown favorable interactions with target enzymes, indicating a strong potential for therapeutic development.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Observations/Results |
|---|---|---|
| Anticancer | Kinase inhibition | Significant cytotoxicity in cancer cell lines |
| Antimicrobial | Bacterial cell wall synthesis | Effective against multiple bacterial strains |
| Enzyme Inhibition | Various kinases and metabolic enzymes | Strong binding affinity observed in docking studies |
Case Study: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized analogs of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile and evaluated their anticancer properties. The lead compound exhibited an IC50 value of 0.5 µM against breast cancer cells, indicating potent activity compared to standard chemotherapeutics.
Case Study: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL.
Synthesis Methods
Various synthesis methods have been reported for producing 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile. Common approaches include:
- Nucleophilic Substitution Reactions : Utilizing sodium hydride and amines under controlled conditions.
- Cyclization Reactions : Employing various electrophiles to facilitate the formation of the fused ring system.
- Modification of Existing Derivatives : Creating analogs with altered functional groups to enhance biological activity.
Comparative Analysis
The unique structure of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile allows it to be compared with other similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | C₈H₆ClN₃ | Lacks carbonitrile; studied for kinase inhibition |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C₈H₆ClN₃ | Different structural arrangement; similar activities |
| 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine | C₈H₈N₄ | Methyl substitution alters pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
